An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The strategic selection of starting materials and intermediates dictates the feasibility, cost-effectiveness, and ultimate success of bringing a complex molecule from concept to reality. 2-Methylpent-4-yn-2-ol, a seemingly simple acyclic alcohol, represents a potent and versatile building block for the discerning chemist. Its structure, featuring a tertiary alcohol and a terminal alkyne, offers two orthogonal points for chemical modification, providing a gateway to a diverse array of more complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of 2-Methylpent-4-yn-2-ol, with a focus on its practical application for researchers, scientists, and drug development professionals.
Molecular Architecture and Spectroscopic Signature
The unambiguous identification and characterization of a chemical entity are foundational to its effective use. The structural features of 2-Methylpent-4-yn-2-ol give rise to a distinct spectroscopic fingerprint.
Chemical Structure:
Caption: Chemical structure of 2-Methylpent-4-yn-2-ol.
The molecule possesses a chiral center at the quaternary carbon bearing the hydroxyl group. The terminal alkyne provides a site for a rich variety of chemical transformations, while the tertiary alcohol offers opportunities for substitution, elimination, or derivatization.
Spectroscopic Data Summary:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Terminal Alkyne (≡C-H): A triplet around δ 2.0-2.5 ppm.Methylene (-CH₂-): A doublet around δ 2.3-2.6 ppm.Hydroxyl (-OH): A broad singlet, chemical shift is concentration and solvent dependent.Methyl (C(OH)(CH₃)₂): A singlet around δ 1.2-1.5 ppm, integrating to 6H. |
| ¹³C NMR | Quaternary Carbon (C-OH): δ 65-75 ppm.[1]Terminal Alkyne (≡C-H): δ 80-90 ppm.Internal Alkyne (C≡C-H): δ 70-80 ppm.Methylene (-CH₂-): δ 40-50 ppm.Methyl (C(OH)(CH₃)₂): δ 25-35 ppm.[1] |
| Infrared (IR) Spectroscopy | O-H Stretch (alcohol): A broad band around 3300-3600 cm⁻¹.C≡C-H Stretch (terminal alkyne): A sharp, moderate band around 3300 cm⁻¹.C≡C Stretch (alkyne): A weak, sharp band around 2100-2150 cm⁻¹.C-H Stretch (sp³): Bands just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 98, though it may be weak or absent for tertiary alcohols.[2]Major Fragments: Loss of a methyl group (M-15) leading to a stable tertiary carbocation at m/z = 83. Alpha-cleavage is a dominant fragmentation pathway for alcohols.[2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylpent-4-yn-2-ol is presented below.[4][5]
| Property | Value | Reference |
| IUPAC Name | 2-methylpent-4-yn-2-ol | [5] |
| CAS Number | 590-37-4 | [4] |
| Molecular Formula | C₆H₁₀O | [4][5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Boiling Point | 124-127 °C | |
| Density | 0.901 g/cm³ (predicted) | |
| pKa | ~14.36 (predicted) | [4] |
Reactivity and Synthetic Applications: A Tale of Two Functional Groups
The synthetic utility of 2-Methylpent-4-yn-2-ol stems from the distinct reactivity of its alcohol and alkyne functionalities. This allows for a modular and powerful approach to the synthesis of complex targets.
The Terminal Alkyne: A Gateway to Carbon-Carbon Bond Formation
The terminal alkyne is arguably the more versatile handle. The acidity of the terminal proton (pKa ≈ 25) allows for its ready deprotonation with a strong base (e.g., n-BuLi, Grignard reagents) to form a potent acetylide nucleophile. This opens the door to a vast array of C-C bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to extend the carbon chain.
-
Addition to Carbonyls: Formation of propargyl alcohols, which are valuable synthetic intermediates.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a highly reliable and biocompatible linkage increasingly used in drug discovery.
The Tertiary Alcohol: A Point of Control and Derivatization
The tertiary alcohol is less reactive than a primary or secondary alcohol but still offers important synthetic handles:
-
Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers) to mask its reactivity while transformations are carried out on the alkyne.
-
Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for SN1-type substitution reactions.
-
Oxidation: While tertiary alcohols are resistant to oxidation that cleaves C-H bonds, they can be oxidized under more forcing conditions.
Synergistic Reactivity in Synthesis:
A common synthetic strategy involves first modifying the alkyne terminus, followed by manipulation of the hydroxyl group. This approach leverages the higher reactivity of the alkyne.
Caption: A generalized workflow illustrating the sequential functionalization of 2-Methylpent-4-yn-2-ol.
Laboratory-Scale Synthesis: A Practical Protocol
2-Methylpent-4-yn-2-ol can be reliably synthesized on a laboratory scale via the Grignard reaction between the propargyl Grignard reagent and acetone.[6][7]
Reaction Scheme:
Propargyl Bromide + Mg --(Anhydrous Ether)--> Propargylmagnesium Bromide
Propargylmagnesium Bromide + Acetone --(Anhydrous Ether)--> Intermediate Alkoxide --(H₃O⁺ workup)--> 2-Methylpent-4-yn-2-ol
Experimental Protocol:
-
Materials and Equipment:
-
Magnesium turnings
-
Propargyl bromide
-
Acetone (anhydrous)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-water bath
-
-
Procedure:
-
Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere, add magnesium turnings. Add a small portion of anhydrous diethyl ether to cover the magnesium. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a small amount of the halide, and once the reaction begins (as evidenced by bubbling and a cloudy appearance), the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.
-
Reaction with Acetone: The freshly prepared Grignard reagent is cooled in an ice-water bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A precipitate will form.
-
Work-up: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.
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Applications in Drug Discovery and Development
The structural motifs accessible from 2-Methylpent-4-yn-2-ol are prevalent in a number of biologically active molecules. Its utility as a pharmaceutical intermediate is a growing area of interest.[8] The tertiary alcohol can be a key pharmacophoric feature or a precursor to other functional groups. The alkyne can be used to introduce rigidity into a molecule or as a handle for late-stage functionalization.
While specific examples of its direct use in the synthesis of marketed drugs are not widely documented in publicly available literature, its potential is evident. For instance, propargyl alcohols are precursors to allenes and other functionalities found in natural products and pharmaceuticals. The ability to readily introduce a dimethyl carbinol group adjacent to a modifiable alkyne makes it a valuable tool for building fragments for fragment-based drug discovery (FBDD) or for the synthesis of complex lead compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2-Methylpent-4-yn-2-ol.
GHS Hazard Statements: [5]
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Methylpent-4-yn-2-ol is a bifunctional molecule that offers significant advantages as a building block in organic synthesis. Its orthogonal reactive sites—the terminal alkyne and the tertiary alcohol—provide chemists with a high degree of control and flexibility in the construction of complex molecular targets. For researchers in both academic and industrial settings, particularly in the realm of drug discovery and development, a thorough understanding of the properties and reactivity of this versatile intermediate can unlock new and efficient synthetic pathways to novel chemical entities.
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